2,4-Dibromophenyl 4-bromobenzoate
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Overview
Description
2,4-Dibromophenyl 4-bromobenzoate is an organic compound with the molecular formula C13H7Br3O2 It is a brominated ester, where the ester linkage connects a 2,4-dibromophenyl group to a 4-bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromophenyl 4-bromobenzoate typically involves the esterification reaction between 2,4-dibromophenol and 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl rings can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl rings can undergo oxidation to form quinones under strong oxidative conditions.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols.
Conditions: Mild heating in the presence of a base such as sodium hydroxide.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous ether as a solvent, reaction carried out under inert atmosphere.
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Conditions: Aqueous or organic solvents, often under reflux.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2,4-Dibromophenyl 4-bromobenzyl alcohol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2,4-Dibromophenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dibromophenyl 4-bromobenzoate exerts its effects depends on its interaction with molecular targets. For instance, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The bromine atoms in the compound can enhance its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenyl 3-bromobenzoate: Similar structure but with a different position of the bromine atom on the benzoate group.
2,4-Dibromophenyl acetate: An ester with an acetate group instead of a bromobenzoate group.
4-Bromophenyl 4-bromobenzoate: Lacks the additional bromine atoms on the phenyl ring.
Uniqueness
2,4-Dibromophenyl 4-bromobenzoate is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of bromine atoms can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H7Br3O2 |
---|---|
Molecular Weight |
434.90 g/mol |
IUPAC Name |
(2,4-dibromophenyl) 4-bromobenzoate |
InChI |
InChI=1S/C13H7Br3O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H |
InChI Key |
JXPFNCUYIUXDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
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